![molecular formula C17H18BrNO2 B4410074 2-bromo-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B4410074.png)
2-bromo-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide
Overview
Description
2-bromo-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide involves the inhibition of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation and survival. By inhibiting CK2, this chemical compound disrupts the signaling pathways that promote cancer cell growth and survival, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer research, this compound has also been studied for its effects on other biological processes. It has been found to inhibit the activity of the enzyme acetylcholinesterase, which plays a role in the regulation of neurotransmitters in the brain. This suggests that this chemical compound may have potential applications in the treatment of neurological disorders, such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-bromo-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide in lab experiments is its specificity for CK2 inhibition. This makes it a valuable tool for studying the role of CK2 in various cellular processes. However, one limitation of using this compound is its relatively low solubility in water, which may affect its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for the research on 2-bromo-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide. One area of interest is the development of more potent and selective CK2 inhibitors based on this compound. Additionally, further studies are needed to investigate the potential applications of this compound in the treatment of neurological disorders and other diseases. Finally, the development of novel drug delivery systems may improve the bioavailability and efficacy of this compound in vivo.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in various fields, including cancer research and the treatment of neurological disorders. Its specificity for CK2 inhibition makes it a valuable tool for studying the role of CK2 in cellular processes. However, further research is needed to fully understand its mechanism of action and potential applications in disease treatment.
Scientific Research Applications
2-bromo-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide has been extensively studied for its potential applications in cancer research. It has been found to inhibit the growth of cancer cells in various types of cancer, including breast, lung, and colon cancer. Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
2-bromo-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-12-7-8-14(11-13(12)2)21-10-9-19-17(20)15-5-3-4-6-16(15)18/h3-8,11H,9-10H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZZLSZYRGYUIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCNC(=O)C2=CC=CC=C2Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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